Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative with the molecular formula C8H13F2NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques can further optimize the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased stability and hydrophobicity.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-5-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
Uniqueness
This compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13F2NO2 |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-3-13-6(12)7(2)4-11-5-8(7,9)10/h11H,3-5H2,1-2H3 |
InChI Key |
QREROJTXMRISJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNCC1(F)F)C |
Origin of Product |
United States |
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